4-Bromo-2-chloro-5-fluorobenzenesulfonamide

Catalog No.
S15836984
CAS No.
M.F
C6H4BrClFNO2S
M. Wt
288.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chloro-5-fluorobenzenesulfonamide

Product Name

4-Bromo-2-chloro-5-fluorobenzenesulfonamide

IUPAC Name

4-bromo-2-chloro-5-fluorobenzenesulfonamide

Molecular Formula

C6H4BrClFNO2S

Molecular Weight

288.52 g/mol

InChI

InChI=1S/C6H4BrClFNO2S/c7-3-1-4(8)6(2-5(3)9)13(10,11)12/h1-2H,(H2,10,11,12)

InChI Key

VXEDMCUBYQKORN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Br)F

4-Bromo-2-chloro-5-fluorobenzenesulfonamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with bromine, chlorine, and fluorine atoms, as well as a sulfonamide functional group. Its molecular formula is C6H4BrClFNO2SC_6H_4BrClFNO_2S and it has a molecular weight of 288.52 g/mol. The compound is known for its potential applications in pharmaceuticals and chemical research due to its distinct reactivity and biological activity.

  • Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other nucleophiles in nucleophilic substitution reactions.
  • Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction, leading to various derivatives.
  • Coupling Reactions: This compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds with other aromatic compounds.

The biological activity of 4-Bromo-2-chloro-5-fluorobenzenesulfonamide is primarily attributed to its sulfonamide group, which can interact with various biological targets. This interaction may involve the formation of hydrogen bonds with proteins or enzymes, potentially influencing their activity. Studies suggest that compounds with similar structures exhibit antibacterial properties, making this compound a candidate for further pharmacological exploration .

The synthesis of 4-Bromo-2-chloro-5-fluorobenzenesulfonamide typically involves the following steps:

  • Sulfonation: A benzene derivative undergoes sulfonation to introduce the sulfonamide group.
  • Halogenation: Subsequent electrophilic aromatic substitution introduces bromine, chlorine, and fluorine at specific positions on the benzene ring.

These methods can be optimized for industrial production by using catalysts and controlled reaction conditions to enhance yield and purity .

This compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may be explored for developing new antibacterial agents or other therapeutic compounds.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may allow for applications in developing advanced materials or coatings .

Interaction studies involving 4-Bromo-2-chloro-5-fluorobenzenesulfonamide focus on its binding affinity and reactivity with various biological targets. These studies are crucial for understanding how the compound may function as a drug candidate or as part of larger molecular frameworks in synthetic chemistry. The presence of halogen atoms enhances its interaction potential with enzymes and receptors .

Several compounds share structural similarities with 4-Bromo-2-chloro-5-fluorobenzenesulfonamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2-fluorobenzenesulfonamideLacks chlorine atomRetains bromine and fluorine substituents
2-Bromo-4-fluorobenzenesulfonyl chlorideContains a sulfonyl chloride instead of a sulfonamideDifferent functional group alters reactivity
4-Bromo-2-chlorophenolContains a hydroxyl group instead of a sulfonamideHydroxyl group changes polarity and solubility

Uniqueness

The uniqueness of 4-Bromo-2-chloro-5-fluorobenzenesulfonamide lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The combination of halogens along with the sulfonamide group makes it versatile for various applications in research and industry .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

286.88187 g/mol

Monoisotopic Mass

286.88187 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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